molecular formula C10H14N2O3S B1598063 2-(Morpholin-4-ylsulfonyl)aniline CAS No. 208643-03-2

2-(Morpholin-4-ylsulfonyl)aniline

Cat. No.: B1598063
CAS No.: 208643-03-2
M. Wt: 242.3 g/mol
InChI Key: WLPZGLWVUUJJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Sulfonamide-Aniline Derivatives in Medicinal Chemistry

The fusion of sulfonamide and aniline (B41778) moieties has given rise to a class of compounds with profound significance in medicinal chemistry. slideshare.netgoogle.com Sulfonamides, characterized by the -SO₂NH₂ functional group, were the first class of synthetic antimicrobial agents to be used systemically and have been a cornerstone of medicinal chemistry since their discovery. slideshare.netnih.gov The prototypical structure, sulfanilamide, is an aniline derivative containing a sulfonamide group, establishing a fundamental link between these two chemical entities. slideshare.net The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. mlsu.ac.in This mechanism underpins their bacteriostatic effect, halting bacterial growth and reproduction. mlsu.ac.in

Beyond their antibacterial properties, the sulfonamide group is a key pharmacophore in a diverse array of therapeutic agents. nih.gov Chemical modifications to the basic sulfonamide structure have yielded drugs with various pharmacological activities, including diuretics like thiazides, and carbonic anhydrase inhibitors such as acetazolamide. slideshare.netnih.gov The aniline component, a benzene (B151609) ring bearing an amino group, serves as a versatile scaffold in drug discovery, though its use can present challenges such as metabolic instability. cresset-group.com The strategic combination of these two functionalities in sulfonamide-aniline derivatives has been instrumental in the development of novel therapeutic agents targeting a wide range of diseases. google.comnih.gov This structural class is explored for its potential to modulate various biological targets, extending far beyond the initial antibacterial applications. google.com

Overview of the Research Landscape for 2-(Morpholin-4-ylsulfonyl)aniline and its Analogues

The research landscape for this compound and its analogues is an active area of investigation, primarily focused on their potential as inhibitors of key biological targets implicated in diseases such as cancer. The core structure, which combines an aniline ring with a morpholine-containing sulfonamide group, has been incorporated into various molecular frameworks to explore its therapeutic potential.

A significant area of research involves the development of quinoline (B57606) and quinazoline (B50416) derivatives bearing the morpholino and anilino moieties. For instance, a series of 2-morpholino-4-anilinoquinoline derivatives were synthesized and evaluated for their antitumor activity. nih.govrsc.org In these studies, the morpholine (B109124) group is attached to the C2 position of the quinoline ring, while a substituted aniline is at the C4 position. nih.gov These compounds have demonstrated the ability to induce cell cycle arrest and have shown cytotoxic activity against cancer cell lines like HepG2. nih.govrsc.org

Similarly, researchers have prepared and evaluated 4-morpholino-2-phenylquinazolines and related derivatives as inhibitors of phosphoinositide 3-kinase (PI3K) p110α. nih.gov The PI3K pathway is a critical signaling pathway that is often dysregulated in cancer. nih.gov Analogues such as thieno[3,2-d]pyrimidine (B1254671) derivatives containing the morpholine moiety have shown potent and selective inhibitory activity against PI3Kα. nih.gov Further research has focused on designing dual inhibitors, for example, targeting both PI3K and BRAF, another key protein in cell signaling. nih.gov These efforts have led to the synthesis of compounds like 2-(2-aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-(N-cyclopropyl-N-(1-benzoylpiperidin-4-yl))triazines, which have shown inhibitory activity against both PI3Kα and BRAFV600E. nih.gov

The aniline sulfonamide scaffold itself has been investigated for its potential to inhibit enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD), which is involved in regulating glucocorticoid metabolism. google.com These derivatives are being explored for their therapeutic effects in metabolic conditions. google.com

Scope and Objectives of Current Research on the Chemical Compound

The primary scope of current research on this compound and its analogues is the discovery and development of novel therapeutic agents, with a strong emphasis on oncology. The main objective is to design and synthesize potent and selective inhibitors of key enzymes and signaling pathways that drive disease progression, particularly in cancer.

A major research objective is the inhibition of protein kinases. Many derivatives are designed as kinase inhibitors, targeting enzymes like PI3K, BRAF, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.govamazonaws.com The development of dual inhibitors that can simultaneously target multiple pathways, such as the PI3K/AKT/mTOR and Ras/RAF/MEK pathways, is a key strategy to enhance therapeutic efficacy and overcome drug resistance. nih.gov For example, certain 4-anilinoquinazoline (B1210976) derivatives have been designed as dual inhibitors of EGFR and VEGFR-2. amazonaws.com

Another significant objective is the exploration of these compounds as antitumor agents. Research involves evaluating the cytotoxic effects of these derivatives against various cancer cell lines, such as those from liver cancer (HepG2), melanoma (A375), and breast cancer (MCF-7). nih.govrsc.orgnih.govekb.eg Studies also aim to elucidate the mechanisms of action, including the induction of cell cycle arrest and apoptosis. nih.govekb.eg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPZGLWVUUJJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360618
Record name 2-(morpholin-4-ylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208643-03-2
Record name 2-(morpholin-4-ylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Morpholin 4 Ylsulfonyl Aniline

Established Synthetic Pathways for 2-(Morpholin-4-ylsulfonyl)aniline

The synthesis of this compound is typically achieved through a multi-step process that leverages commercially available starting materials. The general approach involves the formation of the sulfonamide bond followed by the introduction or modification of the aniline (B41778) functional group.

The most common synthetic route commences with 2-nitrobenzenesulfonyl chloride. This reactant is treated with morpholine (B109124) in the presence of a base to form 4-((2-nitrophenyl)sulfonyl)morpholine. The reaction is a standard nucleophilic substitution on the sulfonyl chloride. The subsequent and final step is the reduction of the nitro group to an amine, yielding the target compound, this compound. This reduction can be accomplished using various established methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic medium.

Step Key Reactants Reagents/Catalyst Solvent Typical Conditions
1. Sulfonamide Formation 2-Nitrobenzenesulfonyl chloride, MorpholineBase (e.g., Triethylamine, Pyridine)Dichloromethane (DCM), Tetrahydrofuran (THF)Stirring at 0°C to room temperature
2. Nitro Group Reduction 4-((2-Nitrophenyl)sulfonyl)morpholineH₂, Pd/C or SnCl₂, HCl or Fe, HClEthanol, Ethyl acetateHydrogenation at atmospheric pressure or heating with metal/acid

Optimization of the synthesis primarily focuses on the reduction step of the nitro-intermediate to maximize yield and purity while ensuring operational simplicity. While catalytic hydrogenation is effective, its requirement for specialized equipment can be a limitation. Metal-acid systems like tin(II) chloride or iron powder in hydrochloric or acetic acid are often preferred for their cost-effectiveness and scalability. Optimization strategies include adjusting the temperature, reaction time, and the stoichiometry of the reducing agent to ensure complete conversion and minimize the formation of by-products. For instance, using phase transfer catalysts in related amidation reactions has been shown to improve reaction conditions and yields. nih.gov

Derivatization Strategies and Analogue Synthesis

The this compound core is a valuable platform for generating libraries of related compounds. Derivatization can be targeted at the aniline nitrogen, the morpholine ring, or by using the aniline group as a foundation to construct new heterocyclic rings.

The primary amine of the aniline moiety is a nucleophilic center, making it amenable to a variety of N-substitution reactions. These modifications are fundamental for exploring structure-activity relationships in medicinal chemistry. Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.

Alkylation: Introduction of alkyl groups can be achieved using alkyl halides, though this can sometimes lead to over-alkylation.

Urea (B33335)/Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These thioureas can then serve as intermediates for further cyclization reactions. nih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) produces secondary or tertiary amines.

Sulfonylation: Further reaction with other sulfonyl chlorides can yield bis-sulfonamide structures.

Reaction Type Typical Reagents Product Class
Acylation Acetyl chloride, Benzoyl chlorideAmides
Urea Formation Phenyl isocyanateN-Arylureas
Thiourea Formation Phenyl isothiocyanateN-Arylthioureas
N-Arylation 2-Iodoaniline, Pd CatalystDi-arylamines mdpi.com

For example, the synthesis of 2-morpholino-4-anilinoquinoline derivatives often involves the reaction of a chlorinated quinoline (B57606) precursor with an appropriately substituted aniline, highlighting the utility of the aniline nitrogen as a potent nucleophile in substitution reactions. nih.gov

While direct modification of the existing morpholine ring is synthetically challenging, analogues with substituted morpholine systems are typically prepared by employing a modified morpholine derivative from the outset of the synthesis. researchgate.net This involves reacting 2-nitrobenzenesulfonyl chloride with a pre-synthesized, functionalized morpholine, such as a C-methylmorpholine or a gem-dimethylmorpholine. The synthesis of these substituted morpholines often starts from corresponding vicinal amino alcohols. researchgate.net This approach allows for the introduction of diversity at a different position of the scaffold, which can influence the molecule's spatial arrangement and physicochemical properties. e3s-conferences.org

The aniline group of this compound is a key functional handle for the construction of more complex heterocyclic systems. This strategy is widely used to access novel chemical entities.

Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring. researchgate.net In this context, the this compound can be converted into a thiourea derivative by reacting it with an isothiocyanate. This thiourea intermediate can then be cyclized with an α-haloketone (e.g., 2-chloroacetophenone) in a solvent like ethanol, often with heating, to yield a 2-aminothiazole (B372263) derivative. nih.govnih.gov

Pyrazole (B372694) Derivatives: The Knorr pyrazole synthesis and related methods are commonly used for constructing pyrazole rings. organic-chemistry.orgnih.gov A viable pathway starting from this compound involves a multi-step sequence. First, the aniline is converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. The diazonium salt can then be reduced to a hydrazine (B178648) derivative. This hydrazine intermediate is the key precursor for pyrazole synthesis. Condensation of the hydrazine with a 1,3-dicarbonyl compound (such as acetylacetone) or an equivalent synthon, typically under acidic or basic conditions, leads to the formation of the corresponding N-substituted pyrazole ring. nih.govnih.gov

Oxadiazole Derivatives: Several routes exist for the synthesis of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles. nih.govnih.gov A common strategy for forming a 1,2,4-oxadiazole (B8745197) involves converting the aniline starting material into a nitrile via the Sandmeyer reaction. The resulting nitrile can be treated with hydroxylamine (B1172632) to form an amidoxime (B1450833) intermediate. This amidoxime is then cyclized by reaction with an acyl chloride or a carboxylic acid (using a coupling agent like EDC.HCl) to furnish the 3,5-disubstituted 1,2,4-oxadiazole. nih.govresearchgate.net For 1,3,4-oxadiazoles, the aniline could be transformed into a benzoic acid, which is then converted to a benzhydrazide. The subsequent cyclization of the benzhydrazide with reagents like triethyl orthoformate or carbon disulfide yields the 1,3,4-oxadiazole (B1194373) ring. mdpi.com

Target Heterocycle Key Intermediate from Aniline Typical Cyclization Partner Reference Reaction Type
Thiazole Thioureaα-HaloketoneHantzsch Synthesis nih.govresearchgate.net
Pyrazole Hydrazine1,3-Dicarbonyl compoundKnorr Synthesis nih.govnih.gov
1,2,4-Oxadiazole AmidoximeAcyl chloride / Carboxylic acidAmidoxime Cyclization nih.govresearchgate.net
1,3,4-Oxadiazole BenzhydrazideOrthoester / CS₂Hydrazide Cyclization mdpi.comresearchgate.net

Advanced Synthetic Approaches and Future Directions in Synthesis

The synthesis of this compound, a significant building block in medicinal chemistry, is continually evolving. Researchers are exploring advanced methodologies to enhance efficiency, safety, and sustainability. This section delves into sophisticated synthetic strategies and anticipates future trends in the preparation of this and related morpholino-sulfonyl aniline compounds.

Advanced synthetic approaches are moving beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste. The focus is now on process intensification, novel catalytic systems, and improved reaction conditions. A common foundational strategy for analogous structures, such as 3-fluoro-4-morpholinoaniline, involves a two-step process: the nucleophilic aromatic substitution of a di-halo-nitrobenzene with morpholine, followed by the reduction of the nitro group. For instance, the synthesis of 3-fluoro-4-morpholinoaniline, an intermediate for the antibiotic linezolid, is achieved by reacting 1,2-difluoro-4-nitrobenzene with morpholine and subsequently reducing the nitro group. researchgate.net

For compounds incorporating the morpholine sulfonyl group, a plausible advanced route can be inferred from the synthesis of related structures like N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)aniline. This process would likely involve the sulfonation of a suitably protected aniline precursor, followed by amination.

A key area of advancement lies in the catalytic systems employed. While older methods might rely on stoichiometric amounts of reagents, modern approaches favor catalytic methods. For example, the direct catalytic sulfonation of aniline to produce aniline-2-sulfonic acid points towards the potential for developing regioselective catalytic sulfonation methods for more complex anilines. google.com The use of transition metal catalysts, particularly palladium, is well-established for C-N bond formation and could be adapted for the amination step under milder conditions. chemicalbook.com

The table below outlines a potential advanced synthetic route for a related compound, providing a basis for the synthesis of this compound.

Table 1: Potential Advanced Synthetic Steps for Morpholine Sulfonamides

Step Reactants Reagents & Conditions Product
1. Sulfonation 4-Nitroaniline, Morpholine Sulfur trioxide (SO₃) in a polar aprotic solvent (e.g., dichloromethane) 4-(Morpholine-4-sulfonyl)-nitroaniline
2. Reduction 4-(Morpholine-4-sulfonyl)-nitroaniline Catalytic hydrogenation (e.g., H₂, Pd/C) or metal-based reduction (e.g., Fe/NH₄Cl) 4-(Morpholin-4-ylsulfonyl)aniline

This table is a hypothetical pathway based on the synthesis of analogous compounds.

Future directions in the synthesis of this compound and its derivatives are likely to be driven by the principles of green chemistry and the need for more efficient and versatile synthetic tools.

Another promising avenue is the application of C-H activation and functionalization. This cutting-edge technique allows for the direct introduction of functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials like nitro- or halo-anilines. The development of catalysts that can selectively functionalize the C-H bonds of the aniline ring would represent a major leap forward in the synthesis of these compounds.

Furthermore, the use of flow chemistry is expected to become more prevalent. Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety (especially for highly exothermic or hazardous reactions), and easier scalability.

Computational chemistry and machine learning are also poised to play a larger role in the future of synthesis. These tools can be used to predict optimal reaction conditions, design more efficient catalysts, and explore novel synthetic routes, thereby accelerating the development process and reducing the reliance on empirical trial-and-error experimentation.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the pharmacological evaluation and biological activity spectrum of the chemical compound This compound .

Therefore, it is not possible to provide an article with the requested detailed outline covering its antimicrobial, anticancer, and anti-inflammatory properties. Searches for this specific compound did not yield studies detailing its efficacy or in vitro assessments.

While research exists for structurally related compounds containing morpholine, aniline, or sulfonamide moieties, the user's strict requirement to focus solely on "this compound" prevents the inclusion of data from these analogous compounds.

Further research would be required to determine the specific biological activities of this compound.

Pharmacological Evaluation and Biological Activity Spectrum

Other Emerging Biological Activities (e.g., Analgesic, Antiviral)

Beyond the more extensively studied pharmacological applications, derivatives of 2-(Morpholin-4-ylsulfonyl)aniline are being explored for a wider range of therapeutic properties. Initial research into related morpholine (B109124) and aniline-containing compounds has suggested potential analgesic and antiviral activities, opening new avenues for drug discovery and development.

Analgesic Activity

The morpholine nucleus is a component of various compounds investigated for their pain-relieving properties. amazonaws.com Research has shown that certain morpholine derivatives can exhibit significant analgesic effects. amazonaws.com For instance, in a study utilizing the acetic acid-induced writhing test, a method to screen for peripheral analgesic activity, a morpholine derivative demonstrated a significant reduction in the number of writhes in mice. This suggests an inhibitory effect on the pathways that mediate pain in the peripheral nervous system. amazonaws.com

Furthermore, in the tail immersion test, which is used to evaluate central analgesic activity, a morpholine derivative showed a significant increase in pain threshold, indicating an effect on the central nervous system. amazonaws.com The analgesic effect of this derivative was found to be nearly as potent as the control drug at 60 minutes post-treatment. amazonaws.com These findings suggest that the presence of the morpholine ring could contribute to both central and peripheral analgesic actions.

Similarly, aniline (B41778) derivatives have been evaluated for their analgesic potential. nih.govresearchgate.net Studies on various aniline compounds have demonstrated a range of analgesic efficacy, suggesting that the aniline scaffold is a viable starting point for the development of new pain management therapies. nih.gov

Table 1: Analgesic Activity of a Morpholine Derivative

TestObservationImplied Mechanism
Acetic Acid-Induced WrithingSignificant reduction in the number of writhes. amazonaws.comPeripheral Analgesic Activity
Tail Immersion MethodSignificant increase in pain reaction time. amazonaws.comCentral Analgesic Activity

Antiviral Activity

The morpholine ring is a structural component in a number of compounds that have demonstrated antiviral properties. sci-hub.senih.gov This has led to increased interest in morpholine derivatives as potential antiviral agents. The versatility of the morpholine scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities. nih.gov

Research has highlighted several morpholine-containing compounds with notable antiviral efficacy. For example, some alkaloids that include a morpholine-like ring system, such as tylophorine (B1682047) compounds, have been identified as potential inhibitors of coronaviruses, including SARS-CoV. bezmialemscience.org Another alkaloid, emetine, has also shown promise as a potent inhibitor of MERS-CoV and SARS-CoV replication. bezmialemscience.org While not direct derivatives of this compound, these examples underscore the potential of the morpholine moiety in the design of novel antiviral drugs. sci-hub.senih.gov The ability of the morpholine ring to interact with various biological targets makes it a valuable component in the development of new therapeutic agents. nih.gov

Table 2: Examples of Morpholine-Related Compounds with Antiviral Activity

Compound/Compound ClassVirusFinding
Tylophorine CompoundsCoronaviruses (e.g., SARS-CoV)Identified as potential inhibitors. bezmialemscience.org
EmetineMERS-CoV, SARS-CoVPotent inhibitor of viral replication. bezmialemscience.org

Enzyme Inhibition Mechanisms and Molecular Targets

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, pyrimidines, and several amino acids, making DHFR a key target for antimicrobial and anticancer therapies. nih.govresearchgate.net DHFR inhibitors disrupt this pathway, leading to a deficiency in THF and subsequent cell death. nih.gov While direct studies on 2-(Morpholin-4-ylsulfonyl)aniline are not prevalent in the reviewed literature, the principles of DHFR inhibition by structurally related antifolates provide a framework for understanding its potential mechanisms.

DHFR inhibitors are broadly classified as classical or non-classical. Classical inhibitors, like methotrexate, are structurally analogous to the natural substrate, folic acid, and typically exhibit competitive inhibition. wikipedia.org Non-classical inhibitors lack this direct structural similarity but can still effectively block the enzyme's active site. researchgate.net The binding of inhibitors to DHFR is often a slow, tight-binding process, which can involve conformational changes in the enzyme upon inhibitor binding. nih.gov

The inhibition mechanism often involves the formation of a stable ternary complex between the enzyme, the inhibitor, and the cofactor NADPH. nih.gov The binding of the inhibitor is influenced by interactions with key amino acid residues within the active site. For instance, studies on various antifolates have shown that the stability of the enzyme-inhibitor complex is significantly influenced by interactions with residues in the binding pocket. nih.gov

The binding of inhibitors to DHFR is governed by a network of interactions, including hydrogen bonds, ionic interactions, and hydrophobic contacts. The pteridine (B1203161) ring of folate, for example, forms crucial hydrogen bonds with residues such as Glu-32 in Wuchereria bancrofti DHFR. nih.gov The nicotinamide (B372718) ring of the NADPH cofactor often engages in π-stacking interactions with the heterocyclic ring of the inhibitor, which helps to position the inhibitor correctly within the active site. nih.gov

In many DHFR-inhibitor complexes, the glutamyl tail of the inhibitor plays a significant role in binding stability through its interactions with the protein. nih.gov For compounds structurally related to this compound, the morpholine (B109124) and sulfonyl groups would be expected to form key hydrogen bonds and polar interactions within the DHFR active site, mimicking interactions observed with other inhibitors. The aniline (B41778) portion could engage in hydrophobic interactions, further stabilizing the complex.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.gov Sulfonamides are a well-established class of CA inhibitors, and derivatives of this compound fall into this category.

Research on 4-anilinoquinazoline-based benzenesulfonamides has demonstrated potent inhibitory activity against several human CA (hCA) isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.gov These compounds have shown nanomolar inhibition constants (Kᵢ) against these isoforms. For example, certain derivatives exhibited Kᵢ values as low as 8.7 nM and 4.6 nM against hCA II. nih.gov Molecular docking studies of these related compounds reveal that the sulfonamide group coordinates with the zinc ion in the active site, a hallmark of classical CA inhibitors. nih.gov The quinazoline (B50416) and aniline moieties of these inhibitors engage in further interactions with amino acid residues in the active site, contributing to their high affinity and selectivity.

Cyclooxygenase (COX) Inhibition, Specifically COX-II

Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

A study on novel 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives, which are structurally related to this compound, has shown their potential as selective COX-2 inhibitors. nih.gov One compound from this series demonstrated significant anti-inflammatory and analgesic activity with substantial COX-2 selectivity. nih.gov The presence of a sulfonamide or sulfonylmethane group on one of the aryl rings is often a key feature for optimal COX-2 selectivity and potency in diaryl heterocycles. mdpi.com Molecular docking studies of these related quinazoline derivatives indicated that the morpholine-substituted quinazoline core fits into the COX-2 active site, with the N-phenyl group occupying a hydrophobic pocket, leading to selective inhibition. nih.gov

Broader Enzyme Inhibition Profiles and Target Identification

The this compound scaffold has the potential to be adapted for the inhibition of a wider range of enzymes. The sulfonamide group, a common pharmacophore, is known to interact with various enzyme classes beyond carbonic anhydrases. researchgate.net Target identification for derivatives of this scaffold often involves screening against panels of kinases and other enzymes to determine their broader inhibitory profiles. For instance, the 4-anilinoquinazoline (B1210976) scaffold is a known kinase inhibitor framework. nih.gov

Competitive inhibition is a common mechanism where an inhibitor molecule, which is structurally similar to the substrate, binds to the active site of an enzyme and prevents the substrate from binding. researchgate.net This type of inhibition is reversible, and its effect can be overcome by increasing the substrate concentration. Sulfonamides often act as competitive inhibitors, for example, by competing with para-aminobenzoic acid (PABA) in the bacterial folate synthesis pathway. researchgate.net It is plausible that derivatives of this compound could act as competitive inhibitors for their respective target enzymes, binding reversibly to the active site and preventing the binding of the natural substrate.

Non-Competitive and Mixed-Type Inhibition Kinetics

Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the non-competitive or mixed-type inhibition kinetics of this compound against any specific enzyme target. Kinetic studies are essential to determine key parameters such as the inhibition constant (K_i) and the alpha value, which differentiate between pure non-competitive and mixed-type inhibition. Without such studies, any discussion of its kinetic profile would be purely speculative.

To illustrate the type of data required, a hypothetical data table for a non-competitive or mixed-type inhibitor is presented below.

Substrate Concentration [S] (µM)Initial Velocity (V₀) without Inhibitor (µM/min)Initial Velocity (V₀) with Inhibitor [I] (µM/min)
105025
208040
4011055
8013065
16014070
This table is for illustrative purposes only and does not represent actual data for this compound.

Allosteric Modulation vs. Active Site Binding

The distinction between allosteric modulation and direct active site binding is a critical aspect of an inhibitor's mechanism of action. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that affects the enzyme's activity. In contrast, active-site inhibitors compete directly with the substrate for binding.

Detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, coupled with site-directed mutagenesis, are required to definitively determine the binding site of an inhibitor. As of the latest review of available scientific literature, no such studies have been published for this compound. Therefore, it is not possible to confirm whether it acts as an allosteric modulator or an active site inhibitor for any given enzyme.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of derivatives of 2-(Morpholin-4-ylsulfonyl)aniline is intrinsically linked to several key pharmacophoric features. The morpholine (B109124) ring itself is a crucial element, often contributing to improved aqueous solubility and serving as a key interaction point with biological targets. nih.govresearchgate.net In many instances, the oxygen atom of the morpholine ring can form hydrogen bonds, which enhances the binding affinity to target proteins. mdpi.com

In a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, the morpholine group was identified as a key component for their cytotoxic activities against multiple cancer cell lines. nih.gov The combination of the morpholine ring with other heterocyclic systems often leads to potent and selective inhibitors of various enzymes, such as PI3 kinase. nih.gov The morpholine nucleus is a fundamental building block in the design of a wide array of pharmacologically potent molecules. researchgate.net

Impact of Substituent Effects on Activity Profiles

The activity profiles of this compound derivatives are significantly influenced by the nature and position of substituents on the aniline (B41778) and other associated rings. Research on analogous 4-anilino-quinazoline derivatives has shown that the introduction of halogen atoms, such as chlorine or bromine, on the aromatic rings can substantially increase cytotoxic activity. mdpi.comnih.gov

Specifically, the substitution of a nitro group at the 4-position or 2-position of the aniline skeleton in 4-anilinoquinazolines has been found to produce some of the most active derivatives. nih.gov In another study, a 3-chloro-4-(3-fluorobenzyloxy) aniline derivative displayed higher antiproliferative activity than reference drugs. mdpi.com This highlights the sensitive dependence of biological activity on the electronic and steric properties of the substituents.

The presence of bulky substituents can also modulate the activity. For instance, in some quinazoline (B50416) derivatives, a 2,4-disubstitution on the aniline moiety with bulky halogen atoms was found to increase activity. mdpi.com The strategic placement of substituents can alter the electronic distribution and conformation of the molecule, thereby affecting its interaction with the target.

Table 1: Impact of Substituents on the Biological Activity of Related Anilino-Derivatives

Parent Scaffold Substituent Position Observed Effect on Activity Reference
4-Anilinoquinazoline (B1210976)Chlorine, BromineAromatic RingIncreased Cytotoxicity nih.gov
4-AnilinoquinazolineNitro GroupAniline Ring (Position 2 or 4)Increased Cytotoxicity nih.gov
4-Anilino-quinazoline3-chloro-4-(3-fluorobenzyloxy)Aniline RingHigher Antiproliferative Activity mdpi.com
4-Anilino-quinazolineBulky Halogen AtomsAniline Moiety (2,4-disubstitution)Increased Activity mdpi.com

This table is interactive. Click on the headers to sort the data.

Conformational Preferences and Their Influence on Target Interaction

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The rotational freedom around the sulfonamide and aniline bonds allows the molecule to adopt various spatial arrangements, which in turn dictates how it fits into the binding site of a biological target.

Studies on structurally similar quinolinone derivatives have revealed that the presence of different substituents can lead to notable differences in crystal packing and supramolecular arrangement. scielo.br For instance, the substitution of a chlorine atom versus a nitro group resulted in different crystal packing directions. scielo.br This suggests that even minor changes to the molecular structure can have a significant impact on the preferred conformation.

Theoretical studies on modified nucleosides have shown that methyl substitutions can favor specific conformations (e.g., "syn" or "distal") due to intramolecular interactions. nih.gov These preferred conformations play a crucial role in molecular recognition and interaction, such as base-stacking in tRNA. nih.gov Similarly, for this compound derivatives, specific conformations are likely required for optimal interaction with their biological targets, influencing their efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. brieflands.comsemanticscholar.org For derivatives of this compound, QSAR studies can provide valuable insights for the design of new, more potent analogs. researchgate.net

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical model. brieflands.comnih.gov These models can identify the key physicochemical properties that govern the biological activity. For instance, a QSAR study on a series of pyrimido-isoquinolin-quinones highlighted the importance of steric and electronic properties for antibacterial activity. nih.gov

In a QSAR analysis of thiazolidine-4-one derivatives, descriptors related to polarizability, electronegativity, and surface area were found to be positively correlated with antitubercular activity. nih.gov For a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, QSAR models indicated that antioxidant activity increases with decreasing molecular volume, lipophilicity, and polarization, and with an increasing dipole moment. pensoft.netresearchgate.net

The predictive power of QSAR models is assessed through various validation metrics, such as the coefficient of determination (R²) and the cross-validated R² (q²). mdpi.commdpi.com Robust and predictive QSAR models can serve as a theoretical foundation for the de novo design of novel therapeutic agents. researchgate.net

Table 2: Key Parameters in QSAR Models for Related Heterocyclic Compounds

Compound Series Key Descriptors Correlation with Activity Modeling Technique Reference
Thiazolidine-4-onesMLFER_S, GATSe2, Shal, EstateVSA 6Positive2D QSAR nih.gov
Thiazolidine-4-onesSpMAD_Dzs 6Negative2D QSAR nih.gov
1,3-thiazol-5-yl]ethane-1-one derivativesArea, Molecular Volume, Lipophilicity, PolarizationNegativeQSAR pensoft.netresearchgate.net
1,3-thiazol-5-yl]ethane-1-one derivativesDipole MomentPositiveQSAR pensoft.netresearchgate.net
2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidinesNot specifiedNot specified3D-QSAR (CoMFA/CoMSIA) nih.gov
Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidinesNot specifiedNot specified2D-QSAR nih.gov

This table is interactive. Click on the headers to sort the data.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in predicting the binding mode of a ligand to the active site of a target protein. While specific molecular docking studies solely focused on 2-(morpholin-4-ylsulfonyl)aniline are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential as a ligand for various biological targets, particularly protein kinases.

The anilino-pyrimidine and anilino-quinazoline scaffolds, which share the aniline (B41778) substructure with this compound, are well-established pharmacophores for kinase inhibitors. For instance, studies on 2-anilino-4-(benzimidazol-2-yl)pyrimidines have demonstrated their ability to inhibit multiple cancer-related protein kinases. nih.gov Similarly, derivatives of 2-morpholino-4-anilinoquinoline have shown antitumor activity, and their mechanism is thought to involve interaction with the kinase domain of receptors like MET, VEGFR, and EGFR. nih.govrsc.org

A hypothetical molecular docking study of this compound into the ATP-binding site of a protein kinase would likely reveal key interactions. The aniline nitrogen could act as a hydrogen bond donor, a common feature in the binding of kinase inhibitors. The morpholine (B109124) and sulfonyl groups would occupy specific pockets within the active site, contributing to binding affinity and selectivity through van der Waals and electrostatic interactions. The flexibility of the morpholine ring would allow it to adopt various conformations to optimize these interactions.

Table 1: Potential Hydrogen Bond Interactions in a Hypothetical Docking Study

Functional Group of LigandPotential Interacting Residue in Kinase Active SiteType of Interaction
Aniline -NH2Hinge region backbone carbonylHydrogen Bond Donor
Sulfonyl OxygenCationic or polar residuesHydrogen Bond Acceptor
Morpholine OxygenPolar residuesHydrogen Bond Acceptor

Density Functional Theory (DFT) Applications in Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for determining the conformational preferences, electronic properties, and reactivity of molecules.

For this compound, DFT calculations can provide valuable insights into its three-dimensional structure and chemical behavior. A related compound, 2-methylsulfonyl-5-(morpholin-4-yl)aniline, has been computationally characterized, providing a basis for understanding the properties of the target molecule. nih.gov

DFT studies can be employed to:

Determine the most stable conformation: By calculating the energies of different rotational isomers (rotamers) around the C-S and S-N bonds, the lowest energy conformation can be identified. This is crucial for understanding how the molecule will present itself to a biological target.

Analyze the electronic properties: DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Map the electrostatic potential (ESP): The ESP map reveals the distribution of charge on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor.

Table 2: Computed Properties for a Structurally Similar Compound (2-Methylsulfonyl-5-(morpholin-4-yl)aniline)

PropertyValueSource
Molecular Weight256.32 g/mol PubChem
XLogP3-AA0.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count3PubChem

These values are for a structurally related compound and provide an estimate of the properties of this compound.

Molecular Dynamics Simulations for Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their interactions. An MD simulation of this compound complexed with a target protein would offer deeper insights beyond the static picture provided by molecular docking.

In a typical MD simulation, the forces between atoms are calculated, and Newton's equations of motion are solved to predict the future positions and velocities of the atoms. This allows for the observation of:

Binding stability: By running a simulation for a sufficient length of time (nanoseconds to microseconds), the stability of the ligand-protein complex can be assessed. If the ligand remains in the binding pocket and maintains its key interactions, it suggests a stable binding mode.

Conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a more realistic model of the binding event.

The role of solvent: MD simulations explicitly include solvent molecules (usually water), allowing for the study of their role in mediating ligand-protein interactions.

While no specific MD simulation studies for this compound have been published, the methodology has been successfully applied to understand the binding dynamics of other kinase inhibitors with similar structural features.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The this compound scaffold can serve as a starting point for such a screening campaign. A library of virtual compounds could be generated by adding various substituents to the aniline ring or modifying the morpholine moiety. These virtual compounds would then be docked into the active site of a target protein, and the top-scoring hits would be prioritized for synthesis and biological testing.

Once a lead compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. Computational methods play a crucial role in this iterative process. For example, if initial screening identifies this compound as a modest inhibitor of a particular kinase, computational approaches can guide its optimization. Structure-activity relationship (SAR) studies, aided by molecular modeling, can help to understand which modifications to the scaffold lead to improved activity. For instance, the 4-aminopyrazolopyrimidine scaffold has been extensively modified to generate potent and selective kinase inhibitors. nih.gov A similar strategy could be applied to the this compound core.

Preclinical Research and Development Considerations

In Vitro Efficacy and Selectivity Profiling

Initial in vitro assessments of 2-(Morpholin-4-ylsulfonyl)aniline and its derivatives have demonstrated promising cytotoxic activity against various cancer cell lines. One related compound, 2-(Morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine, exhibited a significant cytotoxic effect on a human breast cancer cell line (BT474). preprints.org The half-maximal inhibitory concentration (IC50) for this analogue was determined to be 2.5 ± 0.4 µM in the LDH test. preprints.org Notably, this cytotoxic activity was found to be concentration-dependent. preprints.org

Further studies on related structures, such as a series of thieno[3,2-d]pyrimidine (B1254671) derivatives, have identified potent and selective inhibitors of class I PI3 kinase. nih.gov Specifically, the compound GDC-0941, which shares a morpholine (B109124) moiety, displayed significant inhibitory activity against PI3K p110alpha. nih.gov This highlights the potential for derivatives of this compound to target key signaling pathways implicated in cancer.

While direct and extensive selectivity profiling data for this compound itself is limited in the public domain, the efficacy of structurally similar compounds against specific cancer cell lines suggests a degree of selectivity that warrants more detailed investigation. The observed cytotoxic effects on cancer cells, with less impact on normal cell lines like human fibroblasts and peripheral blood mononuclear cells at certain concentrations, point towards a potential therapeutic window. preprints.org

Interactive Data Table: In Vitro Cytotoxicity of a this compound Analogue

Cell LineAssay TypeIC50 / Effective Concentration
BT474 (Breast Cancer)LDH2.5 ± 0.4 µM
Human FibroblastsLDHCut-off at 3.6 µM

In Vivo Proof-of-Concept Studies in Disease Models

While specific in vivo proof-of-concept studies for this compound are not extensively detailed in publicly available literature, the broader context of using animal models in biomedical research is well-established for evaluating the efficacy and safety of new chemical entities. nih.gov Such models are crucial for mimicking human disease conditions and are instrumental in drug development, including for cancer and other diseases. nih.gov The promising in vitro data for compounds structurally related to this compound would typically progress to in vivo testing in relevant animal models. nih.gov

For instance, the development of GDC-0941, a potent PI3K inhibitor with a morpholine component, involved extensive in vivo studies to confirm its anti-tumor efficacy, leading to its evaluation in human clinical trials. nih.gov This precedent underscores the likely path for this compound, where its in vitro cytotoxic potential would be translated into animal models of cancer to establish proof-of-concept. These studies are essential to understand the compound's behavior in a complex biological system, its potential therapeutic efficacy, and to inform the design of future clinical trials. nih.gov

Mechanistic Toxicology Investigations

Early-stage toxicological assessments are a critical component of preclinical development. For a derivative of this compound, specifically 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine, preliminary in vitro toxicology studies were conducted. preprints.org These investigations utilized human fibroblasts and peripheral blood mononuclear cells to assess the compound's cytotoxic effects on non-cancerous cells. preprints.org The results indicated a concentration-dependent effect on the viability of these normal cells. preprints.org

Understanding the mechanism of toxicity is paramount. For some related compounds, high toxicity was a reason for halting further development, despite good efficacy. preprints.org This highlights the importance of detailed mechanistic toxicology studies to identify potential liabilities early in the drug discovery process. Such investigations would typically involve a battery of tests to evaluate genotoxicity, cardiotoxicity, hepatotoxicity, and other potential off-target effects. The goal is to build a comprehensive safety profile and determine a therapeutic index, which is the ratio between the toxic dose and the therapeutic dose of a drug.

Considerations for the Drug Development Pipeline

The journey of a compound from initial discovery to a potential therapeutic is a long and complex process. kyowakirin.com The preclinical data for this compound and its analogues suggest it is a candidate for further progression through the drug development pipeline. preprints.orgnih.gov The development pipeline for a new drug typically involves several stages, including discovery, preclinical research, clinical trials (Phase I, II, and III), and regulatory approval. regeneron.com

The promising in vitro anti-tumor activity of a related compound, coupled with its selectivity profile, provides a strong rationale for advancing it to the next stages of preclinical development. preprints.orgnih.gov These would include more extensive in vivo efficacy studies in various cancer models, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and comprehensive safety and toxicology assessments in animal models. nih.gov

The ultimate goal of this preclinical work is to generate a robust data package to support an Investigational New Drug (IND) application to regulatory authorities, which is a prerequisite for initiating human clinical trials. kyowakirin.com The successful navigation of these preclinical hurdles is essential for determining the potential of this compound as a future therapeutic agent.

Conclusion and Future Research Directions

Summary of Synthetic Advances and Biological Potential

Although specific synthetic routes for 2-(morpholin-4-ylsulfonyl)aniline are not detailed in the current body of scientific literature, the synthesis of analogous compounds is well-established. Typically, such compounds are prepared through the reaction of a substituted aniline (B41778) with a morpholine-4-sulfonyl chloride in the presence of a base. The availability of diverse starting materials allows for the creation of a library of analogues with varied substitution patterns on the aniline ring.

The biological potential of morpholine-containing sulfonamides is vast. The morpholine (B109124) group is often introduced to improve the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. The sulfonamide group is a key pharmacophore in many antibacterial, diuretic, and anticancer drugs. The aniline portion of the molecule provides a versatile scaffold that can be modified to interact with a variety of biological targets. Given these features, this compound analogues could plausibly exhibit a range of biological activities.

Unexplored Therapeutic Areas and Targets

Given the limited specific research on this compound, a multitude of therapeutic areas remain unexplored for its analogues. Based on the activities of related compounds, potential areas of investigation could include:

Oncology: Many sulfonamide derivatives exhibit anticancer properties by targeting pathways involved in cell proliferation and survival.

Infectious Diseases: The sulfonamide functional group is a classic feature of antimicrobial agents.

Inflammatory Diseases: Morpholine-containing compounds have been investigated for their anti-inflammatory effects.

Neurological Disorders: The morpholine scaffold is present in several centrally acting drugs.

Future research should aim to screen a library of this compound analogues against a broad panel of biological targets to identify novel therapeutic opportunities.

Advanced Mechanistic Investigations

Should any this compound analogues demonstrate significant biological activity, detailed mechanistic studies would be the next critical step. These investigations could include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific molecular target(s) of the active compounds.

Enzyme Kinetics and Inhibition Studies: If the target is an enzyme, detailed kinetic studies can elucidate the mechanism of inhibition.

Structural Biology: X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target, providing insights into the molecular interactions driving its activity.

Cellular and Molecular Biology Assays: Investigating the downstream effects of the compound on cellular signaling pathways and gene expression.

Translational Research Prospects for this compound Analogues

The journey from a promising lead compound to a clinically approved drug is a long and complex process. For analogues of this compound, the translational research prospects would depend on several factors:

Potency and Selectivity: The compound must exhibit high potency towards its intended target with minimal off-target effects.

Pharmacokinetic Profile: The compound needs to have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

In Vivo Efficacy: The compound must demonstrate efficacy in relevant animal models of the disease.

Safety and Toxicology: Extensive safety and toxicology studies are required to ensure the compound is safe for human use.

The development of robust and predictive preclinical models is crucial for the successful translation of these research findings into new therapies. nih.gov

Q & A

Q. What are the established synthetic routes for 2-(morpholin-4-ylsulfonyl)aniline, and how can reaction conditions be optimized for yield and purity?

A common synthetic route involves reacting 4-(morpholin-4-ylsulfonyl)aniline with chloroacetyl chloride in dimethylformamide (DMF) under controlled conditions to yield derivatives with high purity (98%) and defined melting points (162–163°C) . Optimization strategies include:

  • Temperature control : Maintaining reflux conditions to ensure complete reaction.
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity.
  • Purification : Recrystallization or column chromatography to isolate the product.
    Alternative routes may use morpholine sulfonyl precursors (e.g., 4-Morpholinoaniline, CAS 2524-67-6) with sulfonylating agents, requiring inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • ¹H/¹³C NMR :
    • NH protons : Broad signals at δ ~11.47 ppm (exchangeable with D₂O) .
    • Aromatic protons : Multiplets in δ 7.00–7.33 ppm, reflecting substitution patterns .
    • Morpholine sulfonyl group : Distinct resonances for sulfonyl (δ ~165 ppm in ¹³C NMR) and morpholine ring carbons (δ ~50–60 ppm) .
  • FT-IR : Strong sulfonyl S=O stretches at ~1150–1350 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .
  • X-ray crystallography : For unambiguous structural confirmation, use SHELX software for refinement, leveraging high-resolution data to resolve bond lengths and angles .

Q. How does the morpholine sulfonyl group influence the compound's stability under various storage conditions?

The morpholine sulfonyl group enhances stability due to:

  • Electron-withdrawing effects : The sulfonyl group reduces susceptibility to oxidation.
  • Hydrogen bonding : The morpholine nitrogen participates in H-bonding, improving crystallinity.
    However, prolonged exposure to light or moisture may degrade the compound. Storage recommendations:
  • Temperature : -20°C in sealed, amber vials .
  • Atmosphere : Inert gases (N₂/Ar) to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

Discrepancies in NMR signals may arise from:

  • Solvent effects : Compare spectra in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Tautomerism : Check for pH-dependent shifts (e.g., NH proton exchange).
  • Impurities : Use 2D NMR (COSY, HSQC) to assign overlapping peaks .
    Example: In derivatives, ester carbonyl signals (δ ~165 ppm in ¹³C NMR) must align with expected electronic environments .

Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic structure of this compound, and how do they correlate with experimental observations?

  • Density Functional Theory (DFT) :
    • Optimize molecular geometry using B3LYP/6-31G(d) basis sets.
    • Compare calculated IR/NMR spectra with experimental data to validate structures .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) observed in crystal structures .
  • Electrostatic Potential Maps : Predict reactive sites (e.g., sulfonyl group as an electrophilic center) .

Q. What strategies are recommended for determining the crystal structure of this compound derivatives using SHELX software?

  • Data Collection : Use high-resolution X-ray data (≤1.0 Å) to resolve heavy atoms (S, O).
  • Refinement in SHELXL :
    • Apply TWIN commands for twinned crystals.
    • Use restraints for disordered morpholine rings .
  • Validation : Check R-factor convergence (<5%) and Fo/Fc plots for residual electron density .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Derivative Synthesis : Modify substituents (e.g., alkyl chains, halogens) to probe electronic and steric effects .
  • Biological Assays :
    • DHFR Inhibition : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) .
    • Enzyme Kinetics : Compare binding affinity (Kₐ) of derivatives using SPR or fluorescence quenching.
  • Computational Docking : Map interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Morpholin-4-ylsulfonyl)aniline
Reactant of Route 2
Reactant of Route 2
2-(Morpholin-4-ylsulfonyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.